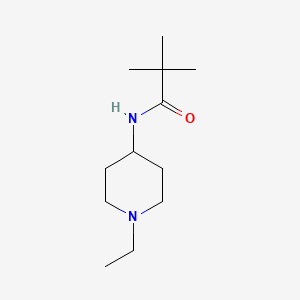![molecular formula C17H13F3N6O3 B4791659 N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B4791659.png)
N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea
Overview
Description
N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea, also known as NTBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTBU is a triazole-based urea derivative that has been synthesized using various methods, each having its own advantages and limitations.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea is not fully understood. However, it has been reported to act as an inhibitor of various enzymes by binding to the active site of the enzyme and preventing substrate binding. In cancer cells, N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has been shown to induce apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has been reported to have various biochemical and physiological effects. In cancer cells, N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has been shown to induce apoptosis and inhibit cell proliferation. In enzyme inhibition, N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has been reported to inhibit the activity of various enzymes, including urease and carbonic anhydrase. In material science, N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has been used as a building block for the synthesis of various materials, including metal-organic frameworks.
Advantages and Limitations for Lab Experiments
N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has various advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it ideal for use in various experiments. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are various future directions for the study of N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea. One direction is the development of N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea-based materials for various applications, including gas storage and separation, catalysis, and drug delivery. Another direction is the investigation of the mechanism of action of N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea in cancer cells and its potential use as a cancer therapeutic. Additionally, the study of N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea as an enzyme inhibitor and its potential use in the treatment of various diseases, including ulcers and glaucoma, is an area of future research.
In conclusion, N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea, its scientific research applications, mechanism of action, biochemical and physiological effects, and future directions have been discussed in this paper. The study of N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has the potential to lead to the development of new materials and therapeutics for various diseases.
Scientific Research Applications
N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has been studied extensively for its potential applications in various fields, including cancer research, enzyme inhibition, and material science. In cancer research, N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In enzyme inhibition, N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has been reported to inhibit the activity of various enzymes, including urease and carbonic anhydrase. In material science, N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea has been used as a building block for the synthesis of various materials, including metal-organic frameworks.
properties
IUPAC Name |
1-(3-nitrophenyl)-3-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O3/c18-17(19,20)12-4-1-3-11(7-12)9-25-10-21-15(24-25)23-16(27)22-13-5-2-6-14(8-13)26(28)29/h1-8,10H,9H2,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKZASZEAQHYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(2-furyl)-N-(5-methyl-2-pyridinyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4791590.png)
![N-[2-(cyclohexylthio)ethyl]-4-fluorobenzamide](/img/structure/B4791592.png)

![ethyl 4-(2-phenylethyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4791617.png)
![4-[(4-benzyl-1-piperazinyl)sulfonyl]-7-methyl-2,1,3-benzothiadiazole](/img/structure/B4791631.png)

![6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4791651.png)
![9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4791664.png)
![methyl 7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791665.png)
![4-[4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4791676.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethyl-3-furoyl)piperazine](/img/structure/B4791679.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4791682.png)